molecular formula C9H8FN B8120285 2-Ethyl-3-fluorobenzonitrile

2-Ethyl-3-fluorobenzonitrile

Cat. No.: B8120285
M. Wt: 149.16 g/mol
InChI Key: SUEGSGMSYHLXEX-UHFFFAOYSA-N
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Description

2-Ethyl-3-fluorobenzonitrile is an organic compound belonging to the class of aromatic nitriles It is characterized by the presence of an ethyl group and a fluorine atom attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-fluorobenzonitrile typically involves the introduction of the ethyl and fluorine substituents onto a benzonitrile core. One common method is the fluorination of 2-ethylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Conversely, oxidation reactions can convert the ethyl group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of substituted benzonitriles with various functional groups.

    Reduction: Formation of 2-ethyl-3-fluorobenzylamine.

    Oxidation: Formation of 2-ethyl-3-fluorobenzoic acid.

Scientific Research Applications

2-Ethyl-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-fluorobenzonitrile depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the reactivity and selectivity of the compound. The nitrile group can act as an electron-withdrawing group, affecting the compound’s reactivity in nucleophilic substitution and other reactions. In biological systems, the compound’s interactions with enzymes or receptors can be studied to understand its potential effects and pathways.

Comparison with Similar Compounds

    2-Ethylbenzonitrile: Lacks the fluorine atom, which can result in different reactivity and properties.

    3-Fluorobenzonitrile: Lacks the ethyl group, which can influence its chemical behavior and applications.

    2-Fluorobenzonitrile: Similar structure but without the ethyl group, leading to different physical and chemical properties.

Uniqueness: 2-Ethyl-3-fluorobenzonitrile is unique due to the combined presence of both the ethyl and fluorine substituents, which can impart distinct reactivity and properties compared to its analogs. The fluorine atom can enhance the compound’s stability and influence its interactions in chemical and biological systems, while the ethyl group can affect its solubility and other physical properties.

Properties

IUPAC Name

2-ethyl-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEGSGMSYHLXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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